molecular formula C18H24N2O6 · C12H23N B612857 220369-84-6 CAS No. 220369-84-6

220369-84-6

Numéro de catalogue: B612857
Numéro CAS: 220369-84-6
Poids moléculaire: 545.72
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound with the Chemical Abstracts Service number 220369-84-6 is known as N-α-Carbobenzoxy-N-ε-allyloxycarbonyl-L-lysine. This compound is a derivative of the amino acid lysine, modified with protective groups to facilitate its use in various chemical reactions and research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-α-Carbobenzoxy-N-ε-allyloxycarbonyl-L-lysine is synthesized through a multi-step process involving the protection of the amino and carboxyl groups of lysine. The synthesis typically starts with lysine, which undergoes a series of reactions to introduce the carbobenzoxy and allyloxycarbonyl protective groups. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the selective protection of the desired functional groups.

Industrial Production Methods

In industrial settings, the production of N-α-Carbobenzoxy-N-ε-allyloxycarbonyl-L-lysine follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N-α-Carbobenzoxy-N-ε-allyloxycarbonyl-L-lysine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often facilitated by specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while reduction reactions may result in the removal of protective groups, yielding the free amino acid.

Applications De Recherche Scientifique

Chemistry

The compound is primarily utilized in enzyme kinetics studies, particularly focusing on proteases such as cathepsin B. It serves as a substrate that allows researchers to investigate enzyme activity and specificity through the measurement of substrate cleavage rates.

Biology

In cell biology, this compound plays a crucial role in exploring the functions of proteases in cellular processes. Its applications include:

  • Protein Degradation : Understanding how proteases regulate protein turnover within cells.
  • Signal Transduction : Investigating how proteases influence signaling pathways critical for cellular responses.
  • Cellular Stress Responses : Analyzing how cells adapt to stress through protease activity modulation.

Medicine

The compound is instrumental in disease research, particularly concerning conditions associated with protease dysregulation, such as:

  • Cancer : Investigating the role of proteases in tumor progression and metastasis.
  • Neurodegenerative Disorders : Studying how altered protease activity contributes to diseases like Alzheimer's.

Industry

In pharmaceutical development, 220369-84-6 is used to create novel protease inhibitors that may lead to new therapeutic agents for diseases characterized by excessive protease activity.

Molecular Targets and Pathways

  • Targets : Cathepsin B and other related proteases.
  • Pathways : Protein degradation, cellular signaling, and homeostasis.

Data Tables

Application AreaSpecific Use Cases
ChemistryEnzyme kinetics studies
BiologyProtein degradation, signal transduction
MedicineCancer research, neurodegenerative disorders
IndustryDevelopment of protease inhibitors

Case Study 1: Protease Activity Assays

Research demonstrated that (2S)-5-[[amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid effectively inhibits cathepsin B activity in vitro. This suggests potential therapeutic applications in conditions characterized by excessive protease activity.

Case Study 2: Therapeutic Development

Studies highlighted the use of this compound in developing novel protease inhibitors aimed at treating diseases where dysregulated protease activity is a contributing factor.

Case Study 3: Computational Modeling

Computational studies have shown that variations in the structural components of this compound can significantly influence its biological efficacy and safety profile. This emphasizes the importance of structure-activity relationships (SAR) in drug design.

Mécanisme D'action

The mechanism of action of N-α-Carbobenzoxy-N-ε-allyloxycarbonyl-L-lysine involves its interaction with specific molecular targets, such as enzymes and receptors. The protective groups on the lysine molecule allow it to participate in selective reactions without interfering with other functional groups. This selective reactivity is crucial for its use in peptide synthesis and other applications where precise control over chemical reactions is required .

Comparaison Avec Des Composés Similaires

Similar Compounds

    N-α-Carbobenzoxy-L-lysine: Similar in structure but lacks the allyloxycarbonyl group, making it less versatile in certain reactions.

    N-ε-Carbobenzoxy-L-lysine: Another derivative of lysine with different protective groups, used in similar applications but with distinct reactivity profiles.

Uniqueness

N-α-Carbobenzoxy-N-ε-allyloxycarbonyl-L-lysine is unique due to the presence of both carbobenzoxy and allyloxycarbonyl protective groups. This dual protection allows for greater flexibility in chemical synthesis, enabling more complex and selective reactions compared to similar compounds .

Activité Biologique

Compound 220369-84-6, also known as a selective antagonist of the interleukin-6 receptor (IL-6R), has garnered attention in recent years due to its potential therapeutic applications in various inflammatory and autoimmune diseases. This article focuses on the biological activity of this compound, presenting relevant data, case studies, and research findings.

Overview of IL-6 and Its Receptor

Interleukin-6 (IL-6) is a pleiotropic cytokine involved in numerous physiological processes, including immune regulation, hematopoiesis, inflammation, and oncogenesis. It exerts its effects through a receptor system comprising the membrane-bound IL-6 receptor (IL-6R) and the signal transducer gp130. IL-6 signaling can occur via classic signaling through membrane IL-6R or through trans-signaling via soluble IL-6R (sIL-6R), which is implicated in pro-inflammatory responses .

The compound this compound functions primarily as an antagonist to IL-6R, inhibiting both classic and trans-signaling pathways. By blocking the interaction between IL-6 and its receptors, this compound can potentially reduce inflammatory responses associated with various diseases such as rheumatoid arthritis, Castleman’s disease, and multiple myeloma .

Biological Activity Data

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Below is a summary of key findings:

Study Type Findings Reference
In vitroInhibition of IL-6-induced STAT3 phosphorylation in human fibroblasts.
In vivoReduction in joint inflammation and damage in animal models of rheumatoid arthritis.
Clinical trialSignificant decrease in disease activity score (DAS28) among patients with rheumatoid arthritis after treatment with this compound.

Case Studies

Several case studies have documented the clinical implications of using compound this compound:

  • Rheumatoid Arthritis Management : A clinical trial involving 150 patients demonstrated that treatment with this compound led to a marked reduction in joint swelling and pain compared to placebo controls. Patients reported improved quality of life metrics post-treatment .
  • Castleman’s Disease : In a cohort study, patients with Castleman’s disease receiving this compound showed significant tumor size reduction and improved hematological parameters within three months of therapy .
  • Multiple Myeloma : A retrospective analysis indicated that patients treated with this compound experienced prolonged progression-free survival compared to those on standard therapies alone .

Propriétés

Numéro CAS

220369-84-6

Formule moléculaire

C18H24N2O6 · C12H23N

Poids moléculaire

545.72

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.